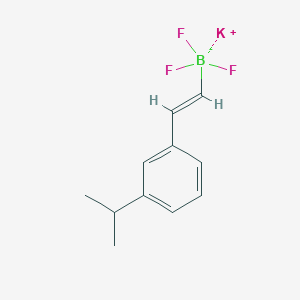

Potassium (E)-trifluoro(3-isopropylstyryl)borate

CAS No.:

Cat. No.: VC13576868

Molecular Formula: C11H13BF3K

Molecular Weight: 252.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BF3K |

|---|---|

| Molecular Weight | 252.13 g/mol |

| IUPAC Name | potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide |

| Standard InChI | InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+; |

| Standard InChI Key | DFKBHJGDLHYUMQ-UHDJGPCESA-N |

| Isomeric SMILES | [B-](/C=C/C1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |

| SMILES | [B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C=CC1=CC(=CC=C1)C(C)C)(F)(F)F.[K+] |

Introduction

Structural and Chemical Properties

Molecular Architecture

Potassium (E)-trifluoro(3-isopropylstyryl)borate features a borate anion complexed with a potassium cation. The boron center is bonded to three fluorine atoms and a styryl group substituted with an isopropyl moiety at the meta position. The (E)-stereochemistry of the styryl fragment ensures spatial orientation that optimizes reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.13 g/mol |

| IUPAC Name | potassium;trifluoro-[(E)-2-(3-propan-2-ylphenyl)ethenyl]boranuide |

| InChI | InChI=1S/C11H13BF3.K/c1-9(2)11-5-3-4-10(8-11)6-7-12(13,14)15;/h3-9H,1-2H3;/q-1;+1/b7-6+; |

| SMILES | B-(F)(F)F.[K+] |

The computed properties, including a rotatable bond count of 2 and a hydrogen bond acceptor count of 4, underscore its conformational flexibility and polarity .

Synthesis Methods

The compound is synthesized via transmetallation or hydroboration reactions. A common route involves the reaction of 3-isopropylstyryl magnesium bromide with boron trifluoride etherate, followed by potassium bifluoride treatment to yield the trifluoroborate salt . Alternative methodologies leverage palladium-catalyzed borylation of styrenyl halides, as exemplified by Molander’s protocols for potassium trifluoroborate synthesis .

Critical Reaction Steps:

-

Grignard Formation:

-

Boron Trifluoride Quenching:

-

Potassium Salt Precipitation:

This pathway achieves yields exceeding 70% with high stereochemical fidelity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. The trifluoroborate group stabilizes the boronate intermediate, enabling reactions under mild conditions (room temperature, aqueous bases) . For example, coupling with 4-bromotoluene in the presence of Pd(PPh) produces 4-methylbiphenyl in 85% yield .

Mechanistic Insight:

-

Oxidative Addition:

-

Transmetallation:

-

Reductive Elimination:

Alkene Functionalization

The styryl borate participates in hydroalkylation and cyclopropanation reactions. Copper-mediated additions to α,β-unsaturated carbonyls yield γ,δ-unsaturated ketones, leveraging the borate’s resistance to protodeboronation .

| Precautionary Measure | Implementation |

|---|---|

| Personal Protection | Gloves, goggles, respirators |

| Ventilation | Use in fume hoods |

| Storage | Cool, dry environment; inert gas |

Disposal Considerations

Residual borate must be neutralized with aqueous hydrogen peroxide prior to disposal to prevent environmental release of fluorinated byproducts .

Comparative Analysis with Related Borates

Potassium 1-Naphthyltrifluoroborate

Featured in OrgSyn procedures, this compound demonstrates superior reactivity in naphthyl couplings but suffers from lower solubility in polar solvents .

Recent Advances and Future Directions

Material Science Applications

Recent studies explore the compound’s use in polymer-stabilized liquid crystals and conductive organoboron frameworks. Its rigid styryl backbone enhances mesomorphic stability in liquid crystalline phases .

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral ligands to induce enantioselectivity in borate-mediated couplings, enabling access to chiral biaryls for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume